molecular formula C16H18ClF2N B1521167 [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride CAS No. 1181457-96-4

[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride

Cat. No. B1521167
M. Wt: 297.77 g/mol
InChI Key: VQGKYDWVNBLCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride, also known as FMPPA hydrochloride, is an important synthetic chemical compound that is widely used in scientific research. FMPPA hydrochloride is a derivative of the phenethylamine family and has been used in a variety of laboratory experiments for its biochemical and physiological effects.

Scientific Research Applications

Fluorescent Chemosensors

Fluorinated compounds, such as 4-Methyl-2,6-diformylphenol (DFP) derivatives, are important for developing chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well-documented, offering opportunities for modulating sensing selectivity and sensitivity in various research applications (Roy, 2021).

Environmental Remediation

Amine-functionalized sorbents have shown promise in removing persistent and toxic perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This application is particularly relevant in the treatment of municipal water and wastewater, where amine-containing sorbents can effectively control PFAS at low concentrations through electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).

Fluoroalkylation Reactions

Fluoroalkylation reactions, including those in aqueous media, are crucial for incorporating fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials. The development of mild, environment-friendly, and efficient fluoroalkylation methods is an active area of research, with water being explored as a solvent or reactant under environmentally benign conditions (Song et al., 2018).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N.ClH/c1-2-16(13-6-8-14(17)9-7-13)19-11-12-4-3-5-15(18)10-12;/h3-10,16,19H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGKYDWVNBLCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NCC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.